molecular formula C14H21N5O2S B12940599 2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide CAS No. 21882-32-6

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide

Cat. No.: B12940599
CAS No.: 21882-32-6
M. Wt: 323.42 g/mol
InChI Key: ONDIFFMSUPVKGY-UHFFFAOYSA-N
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Description

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide is a quinazoline derivative with the molecular formula C14H21N5O2S and a molecular weight of 323.41 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties.

Properties

CAS No.

21882-32-6

Molecular Formula

C14H21N5O2S

Molecular Weight

323.42 g/mol

IUPAC Name

2,4-diamino-N,N-dipropylquinazoline-6-sulfonamide

InChI

InChI=1S/C14H21N5O2S/c1-3-7-19(8-4-2)22(20,21)10-5-6-12-11(9-10)13(15)18-14(16)17-12/h5-6,9H,3-4,7-8H2,1-2H3,(H4,15,16,17,18)

InChI Key

ONDIFFMSUPVKGY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N

Origin of Product

United States

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